Human AChE Inhibition Potency: Velnacrine Maleate vs. Free Base
Velnacrine maleate inhibits human acetylcholinesterase (AChE) with an IC50 of 0.79 μM, representing a 4.1-fold greater potency than the free base form of velnacrine (IC50 3.27 μM) . This differential potency directly impacts experimental design and dose-response interpretation in enzyme inhibition studies. The maleate salt form is the therapeutically relevant species evaluated in clinical trials, whereas the free base potency data alone underestimates the compound's pharmacological activity.
| Evidence Dimension | In vitro AChE inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.79 μM |
| Comparator Or Baseline | Velnacrine free base: IC50 = 3.27 μM |
| Quantified Difference | 4.1-fold greater potency (maleate salt vs. free base) |
| Conditions | Human AChE enzyme inhibition assay |
Why This Matters
Procurement of the maleate salt rather than the free base ensures experimental potency matches the clinically relevant form evaluated in human trials, avoiding 4.1-fold underestimation of AChE inhibition.
